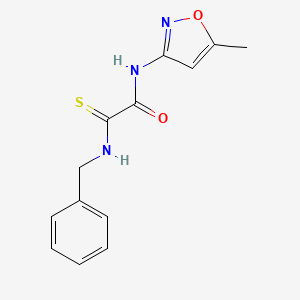

2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide

Description

Historical Development and Discovery Context

The synthesis of 2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide aligns with broader efforts to develop hybrid heterocyclic compounds with enhanced bioactivity. While its exact discovery timeline remains undocumented in public literature, its structural motifs draw from two well-established pharmacophores:

- Isoxazole rings , first systematically studied in the mid-20th century for their antibacterial properties.

- Thioxoacetamide scaffolds , which gained prominence in the 2010s for their role in metalloenzyme inhibition.

The compound likely originated from rational design strategies aiming to merge the metabolic stability of isoxazoles with the electronic properties of thioamides. Such hybrid architectures are increasingly prioritized in antimicrobial and anticancer agent development.

Significance in Heterocyclic Medicinal Chemistry

Isoxazole-thioxoacetamide hybrids occupy a strategic niche due to their dual functionality:

This combination enables interactions with both hydrophobic enzyme pockets (via the aromatic isoxazole) and catalytic metal ions (via the thiocarbonyl group), as demonstrated in analogous compounds.

Positioning within Isoxazole-Containing Research Compounds

Compared to classical isoxazole derivatives like sulfisomezole, this compound introduces three novel features:

- A thioxoacetamide side chain replacing traditional sulfonamide or acetyl groups.

- A benzylamino substituent at the α-position of the thioamide, potentially enhancing membrane permeability.

- A 5-methyl substitution on the isoxazole ring, which may reduce hepatic toxicity risks associated with unsubstituted isoxazoles.

These modifications reflect a shift toward multifunctional agents capable of addressing complex disease targets, as seen in recent thiazolethioacetamide research.

Thioxoacetamide Scaffold in Drug Discovery

The thioxoacetamide moiety (-NH-CS-C(=O)-) confers distinct advantages:

Electronic Properties

- The thiocarbonyl group’s polarizability enhances interactions with transition metals in enzyme active sites, as shown in metallo-β-lactamase inhibition studies (IC~50~ values: 0.17–19.2 μM).

- Resonance stabilization between the thioamide and adjacent carbonyl group improves compound stability under physiological conditions.

Biological Targets

Recent data highlight thioxoacetamide activity against:

Current Research Landscape and Emerging Trends

Four key trends define this compound’s research context:

1. Multi-Target Drug Development

Hybrid structures combining isoxazole and thioamide functionalities are being evaluated for simultaneous enzyme inhibition and antioxidant activity, mirroring advances in dual-action thiazolethioacetamides.

2. Resistance Modulation

With rising antibiotic resistance, compounds capable of inhibiting resistance enzymes (e.g., metallo-β-lactamases) while retaining intrinsic antimicrobial activity are prioritized. Thioxoacetamide derivatives have restored cefazolin efficacy by 2–4 fold in resistant E. coli strains.

3. Computational Design

Molecular docking studies of similar compounds reveal preferred binding orientations:

- Isoxazole rings occupy hydrophobic pockets

- Thioamide groups coordinate Zn^2+^ ions in metalloenzymes

4. Structural Optimization

Ongoing efforts focus on substituent effects:

Properties

IUPAC Name |

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-9-7-11(16-18-9)15-12(17)13(19)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHICBGMCDMDQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 5-methyl-3-isoxazole-4-carboxylic acid, followed by the introduction of a thioxoacetamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Antidepressant Properties

Recent studies have indicated that compounds similar to 2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide may exhibit antidepressant effects. For example, research on multi-target directed ligands (MTDLs) has shown that derivatives can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in treating neurodegenerative diseases complicated by depression .

Antiprotozoal Activity

The compound has also been investigated for its antiprotozoal properties. Research on related derivatives demonstrated significant activity against Trichomonas vaginalis, suggesting that modifications to the thioxoacetamide structure could enhance efficacy against protozoal infections .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE). Inhibitors of AChE are crucial for developing treatments for Alzheimer's disease, as they help increase acetylcholine levels in the brain .

Synthesis of Derivatives

The synthesis of derivatives based on the thioxoacetamide framework has been explored extensively. For instance, modifications involving different aromatic amines or heterocycles have been shown to yield compounds with enhanced biological activities, including improved inhibition of AChE and MAO .

Case Study 1: Antidepressant Activity

In a study focusing on the synthesis of benzothiazole–isoquinoline derivatives, several compounds were tested for their MAO inhibitory activity. Among them, certain derivatives exhibited significant antidepressant effects in vivo, demonstrating the potential of thioxoacetamide-based compounds in treating mood disorders .

Case Study 2: Antiprotozoal Efficacy

A series of thioxoacetamide derivatives were evaluated for their activity against Trichomonas vaginalis. The results indicated that specific modifications led to increased potency, highlighting the importance of structural diversity in drug design for infectious diseases .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MAO Inhibitor | TBD | |

| Benzothiazole–Isoquinoline Derivative | Antidepressant | TBD | |

| Thioxoacetamide Derivative | Antiprotozoal | TBD |

Table 2: Synthesis Pathways

| Synthesis Method | Key Reactants | Yield (%) |

|---|---|---|

| Fusion Technique | Benzothiazole + Isoquinoline | TBD |

| Heterocycle Modification | Thioxoacetamide + Various Amines | TBD |

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the thioxoacetamide group may participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Molecular Weight and Density

Analysis :

Spectral Characterization

- ^1H-NMR : Thioxoacetamide derivatives typically show signals for aromatic protons (δ 6.5–8.5 ppm) and NH/OH groups (δ 8–11 ppm). For example, compound 41 exhibits a singlet for the NH group at δ 10.31 ppm.

- MS (EI) : Molecular ion peaks (e.g., m/z 465 for compound 41 ) confirm molecular integrity, consistent with sulfur’s isotopic pattern.

Biological Activity

The compound 2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide (commonly referred to as BTA ) has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a thioxoacetamide group and a 5-methyl-3-isoxazolyl moiety suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Structural Formula

The molecular formula of BTA is . The compound's structure includes:

- A benzylamino group, which may facilitate hydrogen bonding.

- A 5-methyl-3-isoxazolyl group, providing unique electronic properties.

- A thioxoacetamide functionality, which can participate in covalent interactions.

Synthesis

BTA can be synthesized through the reaction of benzylamine with 5-methyl-3-isoxazole-4-carboxylic acid, followed by the introduction of the thioxoacetamide group using solvents like dichloromethane or ethanol and catalysts such as triethylamine.

BTA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Hydrogen Bonding : The benzylamino group can form hydrogen bonds with active sites on target proteins.

- Covalent Bonding : The thioxoacetamide group may engage in redox reactions, modifying enzyme activity and influencing cellular pathways.

Enzyme Inhibition Studies

Research has indicated that BTA exhibits potential as an enzyme inhibitor. Notably, it has been studied for its effects on:

- Tyrosinase Inhibition : BTA derivatives have shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in skin whitening agents and treatments for hyperpigmentation .

Table 1: Tyrosinase Inhibition Activity of BTA Derivatives

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| BTA | 27.5 ± 2.93 | |

| Kojic Acid | 28.6 ± 3.56 | |

| Other Analog 1 | 10.0 ± 0.90 | |

| Other Analog 2 | 0.27 ± 0.03 |

Antimicrobial Activity

Preliminary studies have also suggested that BTA possesses antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or antifungal agents .

Case Studies

-

Study on Tyrosinase Inhibition :

- In vitro studies using B16F10 murine melanoma cells demonstrated that BTA derivatives effectively reduced cellular tyrosinase activity without significant cytotoxicity at concentrations below 20 µM .

- The study highlighted the importance of specific substitutions on the benzyl ring that enhance inhibitory potency.

- Antimicrobial Testing :

Q & A

Q. What are the established synthetic routes for 2-(benzylamino)-N-(5-methyl-3-isoxazolyl)-2-thioxoacetamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 5-methyl-3-isoxazole core via cyclization of hydroxylamine derivatives with diketones or β-keto esters under acidic/basic conditions.

- Step 2 : Coupling the isoxazole with a benzylamino-thioxoacetamide intermediate. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.

- Key Conditions : Use of sodium acetate as a base, reflux in acetic acid (~3–5 hours), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring with TLC ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent connectivity (e.g., benzyl protons at δ 7.26–7.35 ppm, isoxazole methyl at δ 2.37 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 262.1 [M+H]+ for related analogs) .

- HPLC/TLC : Assess purity (>95% by area normalization). Recrystallization from DMF/acetic acid improves crystallinity .

Q. What preliminary biological activities have been reported, and which assay systems are commonly employed?

- Methodological Answer :

- Anticancer Activity : Evaluated via MTT assays (e.g., IC50 values against A549 lung cancer or HeLa cells). Structural analogs show inhibition of tubulin polymerization .

- Antiviral Potential : Tested in plaque reduction assays (e.g., influenza A/H1N1). Isoxazole derivatives disrupt viral envelope proteins .

- Enzyme Inhibition : Screened against kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How do structural modifications to the benzylamino or isoxazolyl moieties influence biological activity?

- Methodological Answer :

- Benzylamino Modifications : Electron-withdrawing groups (e.g., -NO2, -CF3) enhance cytotoxicity but reduce solubility. Para-substituted benzyl groups improve target affinity .

- Isoxazole Modifications : Methyl at C5 stabilizes the ring; replacement with bulkier groups (e.g., ethyl) decreases metabolic stability .

- SAR Studies : Compare IC50 values of analogs with varying substituents using standardized cell lines and dose-response curves .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour MTT incubation) .

- Purity Verification : Confirm compound purity via HPLC-MS (>98%) to exclude batch-dependent impurities .

- Statistical Validation : Use ANOVA to assess inter-study variability; report p-values with confidence intervals .

Q. What in silico approaches predict binding modes and target interactions prior to experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR PDB: 1M17). Focus on hydrogen bonding with the thioxoacetamide group .

- MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) to assess binding pocket retention .

- QSAR Models : Train on datasets of isoxazole derivatives to predict ADMET properties (e.g., LogP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.